molecular formula C17H22N2O3SSe B12757170 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- CAS No. 172255-79-7

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo-

Cat. No.: B12757170
CAS No.: 172255-79-7
M. Wt: 413.4 g/mol
InChI Key: VTRPHXLWQYYHTD-UHFFFAOYSA-N
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Description

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, a seleno group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- typically involves multiple steps. The process begins with the preparation of the pyrimidinone core, followed by the introduction of the seleno group and other substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrimidinone core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the seleno group and other substituents via nucleophilic or electrophilic substitution reactions.

    Protection and Deprotection Steps: Use of protecting groups to ensure selective reactions at specific sites on the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and automation to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The seleno group can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction of the pyrimidinone core or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide for oxidation), reducing agents (e.g., sodium borohydride for reduction), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the seleno group may yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule.

Scientific Research Applications

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

    Industrial Applications: Use as a precursor for the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- involves its interaction with specific molecular targets and pathways. The seleno group and other functional groups on the molecule may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidinone derivatives with different substituents, such as:

Uniqueness

4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)seleno)-5-ethyl-2,3-dihydro-1-((2-hydroxyethoxy)methyl)-2-thioxo- is unique due to the presence of the seleno group and the specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

172255-79-7

Molecular Formula

C17H22N2O3SSe

Molecular Weight

413.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)selanyl-5-ethyl-1-(2-hydroxyethoxymethyl)-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C17H22N2O3SSe/c1-4-14-15(21)18-17(23)19(10-22-6-5-20)16(14)24-13-8-11(2)7-12(3)9-13/h7-9,20H,4-6,10H2,1-3H3,(H,18,21,23)

InChI Key

VTRPHXLWQYYHTD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C(=S)NC1=O)COCCO)[Se]C2=CC(=CC(=C2)C)C

Origin of Product

United States

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